molecular formula C16H16N2O2 B5695782 2-{[(4-methylphenyl)acetyl]amino}benzamide

2-{[(4-methylphenyl)acetyl]amino}benzamide

Cat. No. B5695782
M. Wt: 268.31 g/mol
InChI Key: QCBFMXRJQMJMIA-UHFFFAOYSA-N
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Description

2-{[(4-methylphenyl)acetyl]amino}benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has a molecular weight of 278.33 g/mol and a chemical formula of C16H16N2O2. This compound has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 2-{[(4-methylphenyl)acetyl]amino}benzamide is not fully understood. However, it is believed to exert its biological effects through the inhibition of certain enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. Moreover, it has been shown to protect against oxidative stress, which is implicated in the development of various chronic diseases such as diabetes and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{[(4-methylphenyl)acetyl]amino}benzamide in lab experiments is its wide range of biological activities. It can be used to investigate various biological pathways and systems, which makes it a versatile tool for scientific research. Moreover, it has been shown to have low toxicity and high bioavailability, which makes it a safe and effective compound for in vitro and in vivo studies.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the main limitations is its solubility in water, which can make it difficult to administer in certain experimental settings. Moreover, its stability under different experimental conditions needs to be carefully evaluated to ensure the reliability of the results.

Future Directions

There are several future directions for the research on 2-{[(4-methylphenyl)acetyl]amino}benzamide. One of the main directions is to investigate its potential applications in the treatment of various diseases such as cancer, inflammation, and oxidative stress-related disorders. Moreover, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Additionally, the development of novel derivatives and analogs of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion
In conclusion, this compound is a promising compound with a wide range of biological activities. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Moreover, several future directions for the research on this compound have been identified, which may lead to the discovery of new therapeutic agents for various diseases.

Synthesis Methods

The synthesis of 2-{[(4-methylphenyl)acetyl]amino}benzamide can be achieved through a series of chemical reactions. One of the most common methods is the reaction between 4-methylacetanilide and benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction yields this compound as the final product. Other methods involve the use of different reagents and solvents, but the basic reaction mechanism remains the same.

Scientific Research Applications

2-{[(4-methylphenyl)acetyl]amino}benzamide has been extensively studied for its potential applications in scientific research. One of the most significant applications is in the field of biochemistry and pharmacology. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been used in various in vitro and in vivo studies to investigate its effects on different biological pathways and systems.

properties

IUPAC Name

2-[[2-(4-methylphenyl)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-11-6-8-12(9-7-11)10-15(19)18-14-5-3-2-4-13(14)16(17)20/h2-9H,10H2,1H3,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBFMXRJQMJMIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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